1H NMR and 13C NMR spectrum data for ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
1H NMR and 13C NMR spectrum data for ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate, a heterocyclic compound featuring a substituted pyrazole core.
This document moves beyond a simple recitation of spectral data. It is designed to serve as a practical guide, elucidating the rationale behind spectral assignments and experimental procedures. We will dissect the molecule's structure to predict its spectral features, present the expected data with detailed interpretations, and provide robust, field-tested protocols for sample preparation and data acquisition. The principles and methodologies discussed herein are intended to be broadly applicable for the structural elucidation of related small molecules.
Molecular Structure and Predicted Spectral Features
To accurately interpret the NMR spectra, we must first analyze the molecular structure of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate and identify its distinct proton and carbon environments.
Caption: Molecular structure with proton (a-f) and carbon (1-11) labeling.
The structure consists of three main parts:
-
3,5-Dimethylpyrazole Ring: A five-membered aromatic heterocycle. Due to the symmetrical substitution at positions 3 and 5, the two methyl groups (a, b) are chemically equivalent. The N-H proton (f) is a key feature.
-
Methylene Bridge: A CH₂ group (c) connecting the pyrazole ring to the acetate group.
-
Ethyl Ester Group: Comprising a carbonyl group, an oxygen atom, a methylene (CH₂) group (d), and a terminal methyl (CH₃) group (e).
Based on this analysis, we can predict the number of unique signals:
-
¹H NMR: 6 distinct signals are expected, corresponding to protons (a) through (f).
-
¹³C NMR: 9 distinct signals are expected. The two pyrazole methyl carbons are equivalent, and carbons C3 and C5 of the pyrazole ring are also equivalent due to rapid tautomeric exchange.
A significant consideration for N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[1] On the NMR timescale at room temperature, this exchange is typically fast, leading to an averaged spectrum where the 3- and 5-positions of the pyrazole ring become chemically equivalent.[1] This equivalence is assumed in the following analysis.
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| (e) | ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ : Aliphatic methyl group coupled to the adjacent methylene (d). The triplet arises from the n+1 rule (2 neighboring protons + 1 = 3). Its upfield position is typical for a saturated alkyl group.[2][3] |
| (a), (b) | ~ 2.20 | Singlet (s) | 6H | Pyrazole -CH₃ : Two equivalent methyl groups attached to the pyrazole ring. They appear as a single peak because of rapid tautomeric exchange. No adjacent protons result in a singlet.[4] |
| (c) | ~ 3.40 | Singlet (s) | 2H | -C(4)-CH₂-COO- : Methylene group attached to the pyrazole C4 and the electron-withdrawing carbonyl group. The absence of neighboring protons leads to a singlet. |
| (d) | ~ 4.15 | Quartet (q) | 2H | -O-CH₂-CH₃ : Methylene group of the ethyl ester, deshielded by the adjacent oxygen atom. It is coupled to the three protons of the methyl group (e), resulting in a quartet (3+1=4).[2][3] |
| (f) | ~ 10-12 | Broad Singlet (br s) | 1H | Pyrazole N-H : The proton attached to the nitrogen of the pyrazole ring. This signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or other pyrazole molecules.[1] Its chemical shift is highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with a drop of D₂O.[1] |
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| C(a), C(b) | ~ 11 | Pyrazole -CH₃ : Equivalent methyl carbons on the pyrazole ring. Located in the typical upfield aliphatic region.[4] |
| C(11) | ~ 14 | -O-CH₂-CH₃ : Terminal methyl carbon of the ethyl group.[5][6][7][8] |
| C(6) | ~ 28 | -C(4)-CH₂-COO- : Methylene bridge carbon. Shielded relative to the other sp³ carbons attached to heteroatoms. |
| C(10) | ~ 61 | -O-CH₂-CH₃ : Methylene carbon of the ethyl group, deshielded by the attached oxygen atom.[5][6][7][8] |
| C(4) | ~ 105 | Pyrazole C4 : The carbon at position 4 of the pyrazole ring, which is attached to the acetate side chain. |
| C(3), C(5) | ~ 145 | Pyrazole C3 & C5 : Equivalent due to tautomerism. These carbons are significantly deshielded as they are sp² hybridized and part of an aromatic system.[9] |
| C(7) | ~ 172 | Ester C=O : The carbonyl carbon of the ester group. Its downfield shift is characteristic of carbonyl carbons due to sp² hybridization and the double bond to an electronegative oxygen atom.[5][7] |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The quality of NMR data is critically dependent on meticulous sample preparation. The following protocol is a self-validating system designed to produce high-resolution spectra.
Workflow for NMR Sample Preparation
Caption: A standardized workflow for preparing high-quality NMR samples.
Step-by-Step Methodology
-
Weighing the Sample : Accurately weigh the required amount of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.
-
Solvent Selection and Dissolution :
-
Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10]
-
The use of a deuterated solvent is critical as it prevents large solvent signals from obscuring the analyte signals in ¹H NMR and provides the deuterium lock signal required by the spectrometer for field stabilization.[12]
-
In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13][12] Gentle agitation or vortexing can aid dissolution.
-
-
Filtration and Transfer :
-
Any suspended solid particles in the sample will disrupt the magnetic field homogeneity, leading to poor spectral resolution (broad peaks).[13]
-
To remove particulates, filter the solution directly into a clean, dry 5 mm NMR tube. A simple and effective method is to pass the solution through a Pasteur pipette containing a small, tight plug of glass wool or cotton.[12]
-
The final sample height in the tube should be around 4-5 cm (approximately 0.6-0.7 mL).[13][12]
-
-
Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Instrumental Parameters
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse experiment (e.g., zgpg30). Broadband decoupling simplifies the spectrum by collapsing all C-H couplings into singlets.[5][7]
-
Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Troubleshooting and Advanced Characterization
-
N-H Peak Broadening/Absence: The pyrazole N-H proton signal can be very broad and sometimes difficult to observe.[1] Its position is sensitive to temperature and concentration. To confirm its identity, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The N-H peak will exchange with deuterium and disappear.[1]
-
Solvent Impurities: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) and water (H₂O) are common impurities. In CDCl₃, these typically appear around δ 7.26 ppm and δ 1.56 ppm, respectively.[14][15][16][17]
-
Confirmation of Assignments: While the 1D spectra are highly informative, unambiguous assignment can be confirmed using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Would show a correlation between the ethyl methylene protons (d) and the ethyl methyl protons (e), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between each proton and the carbon to which it is directly attached (e.g., H(c) to C(6), H(d) to C(10)).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) C-H correlations, which are invaluable for connecting different fragments of the molecule. For example, it would show a correlation from the methylene protons (c) to the pyrazole carbons C3, C4, and C5, as well as to the carbonyl carbon C7.
-
Conclusion
The structural characterization of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate by ¹H and ¹³C NMR is straightforward when a systematic approach is employed. By analyzing the molecular symmetry and electronic environments, one can confidently predict and assign the six distinct proton signals and nine distinct carbon signals. The characteristic broad N-H signal, the singlet for the two equivalent pyrazole methyl groups, and the classic ethyl ester pattern are key spectral signatures. Adherence to rigorous sample preparation protocols is essential for obtaining high-quality, interpretable data, which can be further validated with advanced 2D NMR experiments. This guide provides the foundational knowledge and practical steps necessary for researchers to effectively utilize NMR in the structural elucidation of this and related heterocyclic compounds.
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